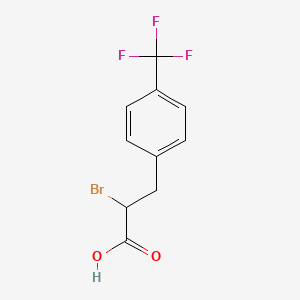
2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions
Major Products:
Substitution: Corresponding substituted derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Dehalogenated products
Scientific Research Applications
2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-(4-(Trifluoromethyl)phenyl)propanoic acid
- 2-(4-Bromomethyl)phenylpropanoic acid
- 3-(2-(Trifluoromethyl)phenyl)propanoic acid
Comparison: 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H,15,16) |
InChI Key |
XXUZQDZOMJFOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
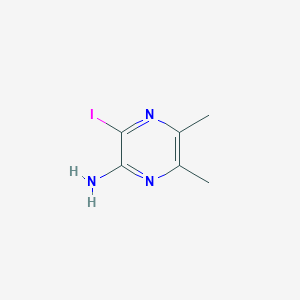
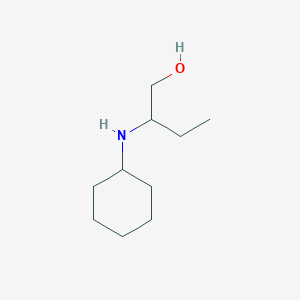
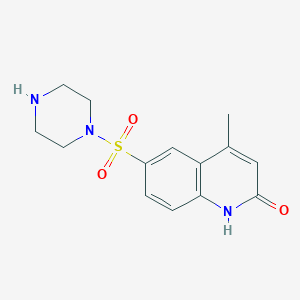
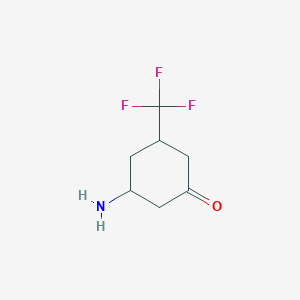
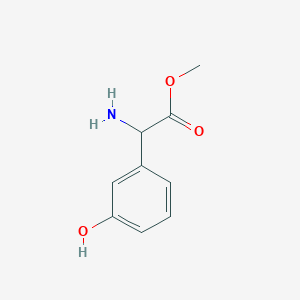
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
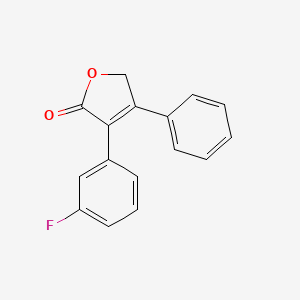
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
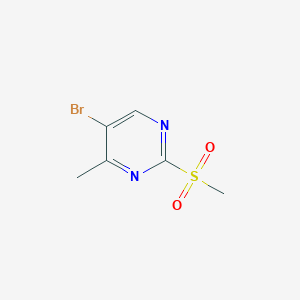
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
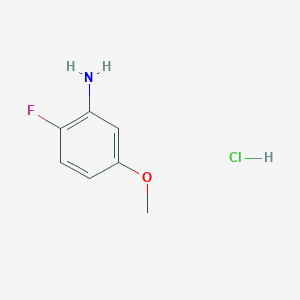
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
